molecular formula C5H5ClN2O B13928889 6-Amino-5-chloropyridin-2-OL

6-Amino-5-chloropyridin-2-OL

Cat. No.: B13928889
M. Wt: 144.56 g/mol
InChI Key: NJEHGQVFCOPCKB-UHFFFAOYSA-N
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Description

6-Amino-5-chloropyridin-2-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a hydroxyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical synthesis methods. These methods often include the use of specific reagents and catalysts to achieve the desired functionalization of the pyridine ring. The process may involve multiple steps, including chlorination, amination, and hydroxylation, to introduce the necessary functional groups.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-chloropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, aminated, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Amino-5-chloropyridin-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. It may also interact with nucleic acids and proteins, affecting their function and stability. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Similar structure but lacks the hydroxyl group at the 2nd position.

    6-Chloropyridin-2-ol: Similar structure but lacks the amino group at the 6th position.

    2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring .

Uniqueness

6-Amino-5-chloropyridin-2-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

6-amino-5-chloro-1H-pyridin-2-one

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9)

InChI Key

NJEHGQVFCOPCKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1Cl)N

Origin of Product

United States

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